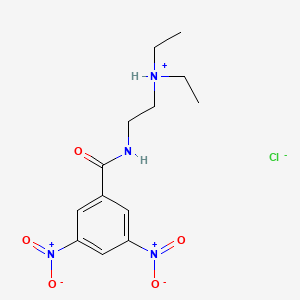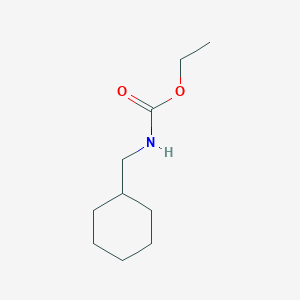
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is a chemical compound that combines the properties of both 2,4-dinitrophenyl and triphenylphosphanium chloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph3P+ClC6H3(NO2)2→(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of (2,4-diaminophenyl)(triphenyl)phosphanium chloride.
科学研究应用
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus ylides.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro and phosphonium groups on biological systems.
作用机制
The mechanism of action of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phosphonium group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that facilitate various chemical transformations.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Triphenylphosphine: Widely used in organic synthesis, particularly in the Wittig reaction.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
Uniqueness
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is unique due to the combination of nitro and phosphonium groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and inorganic chemistry.
属性
CAS 编号 |
58046-07-4 |
|---|---|
分子式 |
C24H18ClN2O4P |
分子量 |
464.8 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H18N2O4P.ClH/c27-25(28)19-16-17-24(23(18-19)26(29)30)31(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1 |
InChI 键 |
LQVCMZWMHXIDNA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


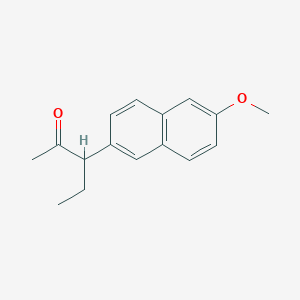
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
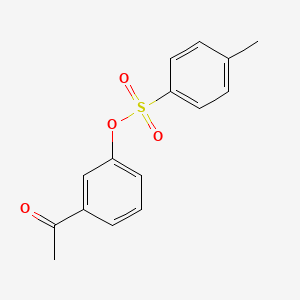

![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
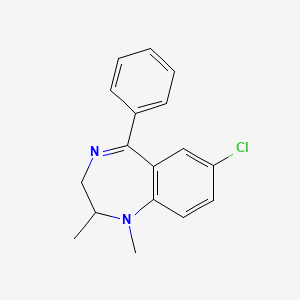
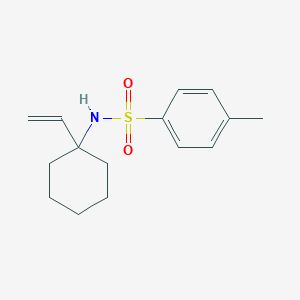
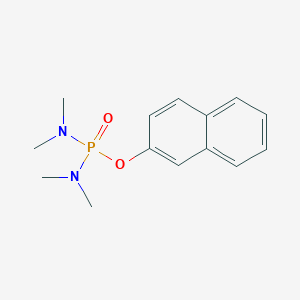
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
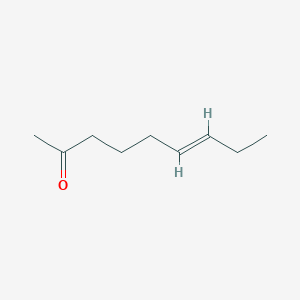
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
